molecular formula C18H17NO2 B14255957 Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- CAS No. 177558-38-2

Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl-

Cat. No.: B14255957
CAS No.: 177558-38-2
M. Wt: 279.3 g/mol
InChI Key: VYIVRJFTLUMZCW-UHFFFAOYSA-N
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Description

Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- typically involves the construction of the indole ring system, which is a common motif in many biologically active compounds. One of the prevalent methods for synthesizing indole derivatives is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for scaling up the production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- can be compared with other indole derivatives such as:

Uniqueness: The uniqueness of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- lies in its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

177558-38-2

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

(2-ethyl-6-methoxyindolizin-1-yl)-phenylmethanone

InChI

InChI=1S/C18H17NO2/c1-3-13-11-19-12-15(21-2)9-10-16(19)17(13)18(20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI Key

VYIVRJFTLUMZCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=C(C=CC2=C1C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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